molecular formula C6H12N2O2 B15208252 (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide

(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B15208252
M. Wt: 144.17 g/mol
InChI Key: DLKMVGSBOOTVRL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Carboxamidation: The final step involves the conversion of the hydroxymethylated pyrrolidine to the carboxamide derivative using appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the production of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Methylpyrrolidine: A structurally related compound with a methyl group instead of a hydroxymethyl group.

    Pyrrolidine-2-carboxamide: A compound with a similar pyrrolidine ring but lacking the hydroxymethyl group.

Uniqueness

®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its chiral nature and the presence of both hydroxymethyl and carboxamide functional groups

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1

InChI Key

DLKMVGSBOOTVRL-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)N)CO

Canonical SMILES

C1CC(N(C1)C(=O)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.